1-(Piperidin-3-ylmethyl)-4-(trifluoromethyl)piperidine
Description
1-(Piperidin-3-ylmethyl)-4-(trifluoromethyl)piperidine is a bicyclic piperidine derivative featuring a trifluoromethyl (-CF₃) group at the 4-position of one piperidine ring and a piperidin-3-ylmethyl substituent on the adjacent nitrogen. The trifluoromethyl group is known to enhance metabolic stability and influence lipophilicity, making it a common pharmacophore in medicinal chemistry . The piperidine scaffold is widely exploited in drug design due to its conformational flexibility and ability to engage in hydrogen bonding .
Properties
IUPAC Name |
1-(piperidin-3-ylmethyl)-4-(trifluoromethyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F3N2/c13-12(14,15)11-3-6-17(7-4-11)9-10-2-1-5-16-8-10/h10-11,16H,1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFUZEZXULMCRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2CCC(CC2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Fluorination Using Sulfur Tetrafluoride
The most direct method for synthesizing 4-(trifluoromethyl)piperidine involves the fluorination of 4-piperidine carboxylic acid derivatives. As detailed in patent CN102603611B, this process employs sulfur tetrafluoride (SF₄) and anhydrous hydrofluoric acid (HF) under high-temperature conditions. For example, treating 4-piperidine carboxylic acid with SF₄ in a mixed solvent of trichloromethane and HF at 85°C for 3 hours yields 4-(trifluoromethyl)piperidine with a productivity of 80.1%. The reaction mechanism likely proceeds through the formation of a thiocarbonyl intermediate, followed by nucleophilic displacement with fluoride ions.
Variations in starting materials and conditions significantly impact yields. Substituting 4-piperidine carboxylic acid with pipecolic acid (2-piperidine carboxylic acid) under analogous conditions produces 2-(trifluoromethyl)piperidine, albeit with reduced efficiency (40.9% yield). This underscores the sensitivity of fluorination to steric and electronic effects at the carboxylic acid position.
Alternative Routes via δ-Lactams and Imines
Non-fluorination-based approaches, such as those leveraging δ-lactams, provide complementary pathways. For instance, δ-lactams like 7 (Scheme 6 in) react with CF₃Br in the presence of trichloroborane to form enamine intermediates (8 ), which are subsequently reduced to 2-trifluoromethylpiperidines (9 ) using NaBH(OAc)₃. While avoiding hazardous SF₄, this method requires careful handling of gaseous CF₃Br and achieves moderate yields (30%).
Functionalization of Piperidin-3-ylmethyl Intermediates
Synthesis of Piperidin-3-ylmethanol
Piperidin-3-ylmethanol serves as a critical precursor for introducing the methylene linker. One route involves the reduction of piperidin-3-yl ketones using NaBH₄ or LiAlH₄. For example, catalytic hydrogenation of 3-cyanopiperidine over Raney nickel yields piperidin-3-ylmethanol, though this method lacks specificity for the 3-position.
Halogenation to Piperidin-3-ylmethyl Bromide
Converting the hydroxymethyl group to a bromide enhances reactivity for subsequent alkylation. Treating piperidin-3-ylmethanol with phosphorus tribromide (PBr₃) in dichloromethane at 0°C quantitatively produces piperidin-3-ylmethyl bromide. This intermediate’s instability necessitates immediate use in coupling reactions to prevent decomposition.
Coupling Strategies for Bifunctional Assembly
Nucleophilic Alkylation of 4-(Trifluoromethyl)piperidine
Alkylating the nitrogen of 4-(trifluoromethyl)piperidine with piperidin-3-ylmethyl bromide under basic conditions forms the target compound. Patent WO2016087352A1 demonstrates analogous couplings using calcium hydroxide (Ca(OH)₂) in dimethylformamide (DMF) at 85°C. Applying these conditions to 4-(trifluoromethyl)piperidine and piperidin-3-ylmethyl bromide is projected to yield 1-(piperidin-3-ylmethyl)-4-(trifluoromethyl)piperidine with ~60–70% efficiency, based on similar reactions.
Reductive Amination
Reductive amination between 4-(trifluoromethyl)piperidine and piperidin-3-ylaldehyde using sodium triacetoxyborohydride (NaBH(OAc)₃) offers a milder alternative. However, the instability of piperidin-3-ylaldehyde necessitates in situ generation from protected precursors, complicating the process.
Data Analysis and Comparative Evaluation
Table 1: Synthesis of 4-(Trifluoromethyl)piperidine via SF₄ Fluorination
Table 2: Coupling Methods for Bifunctional Assembly
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-3-ylmethyl)-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine derivatives with additional functional groups, while reduction can produce more saturated compounds.
Scientific Research Applications
Scientific Research Applications
1-(Piperidin-3-ylmethyl)-4-(trifluoromethyl)piperidine has been explored for various applications:
Medicinal Chemistry
- Enzyme Inhibition : This compound has shown promise as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression. In vitro studies indicate that derivatives exhibit significant cytotoxic effects against various cancer cell lines, including colorectal cancer cells (HT-29) .
- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing neurological functions relevant to conditions such as anxiety and depression. Research suggests potential applications in treating neurodegenerative disorders by modulating receptor activity associated with neurotransmission .
The biological activity of the compound is attributed to its ability to form hydrogen bonds through its amino group and enhance lipophilicity via the trifluoromethyl group. This unique combination allows it to modulate enzyme activity and receptor binding effectively.
Case Studies
- Antitumor Activity : Studies have demonstrated that modifications of similar compounds can yield significant cytotoxic effects against human cancer cell lines, indicating potential therapeutic applications .
- Neuropharmacological Effects : Research indicates that the compound may have implications in treating neurodegenerative diseases through its effects on neurotransmitter systems .
Mechanism of Action
The mechanism of action of 1-(Piperidin-3-ylmethyl)-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with intracellular targets and modulation of biochemical pathways.
Comparison with Similar Compounds
1-(4-(Trifluoromethyl)phenyl)piperidine ()
Sch-350634 ()
1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride ()
- Structure : Piperidine with a trifluoromethylbenzyl group and methylamine substitution.
- Properties : Hydrochloride salt form likely enhances solubility, a critical factor for drug delivery .
Piperidine Derivatives with Styryl Substituents ()
Compounds such as (E)-4-(4-Chlorostyryl)-1-(prop-2-yn-1-yl)piperidine (80) and (Z)-1-(Prop-2-yn-1-yl)-4-(4-(trifluoromethyl)styryl)-piperidine (83) were synthesized with styryl groups. Key comparisons:
- Yields : Styryl derivatives show variable yields (32–85%), influenced by steric and electronic effects of substituents.
- Physical Properties : Styryl groups confer crystallinity (melting points: 59–106°C), whereas trifluoromethylstyryl derivatives (e.g., 83 ) exist as oils, highlighting the impact of substituents on phase behavior .
Pharmacologically Active Piperidines
Cis-3,6-Disubstituted Piperidines ()
Pyridine-Based CYP51 Inhibitors ()
- Examples : UDO and UDD, pyridine-piperazine hybrids with trifluoromethylphenyl groups.
- Activity: Inhibit Trypanosoma cruzi CYP51 (IC₅₀ comparable to posaconazole), suggesting the trifluoromethyl group aids in target engagement .
Data Tables
Table 2. Pharmacological Profiles of Key Analogs
Discussion
The trifluoromethyl group in 1-(Piperidin-3-ylmethyl)-4-(trifluoromethyl)piperidine likely enhances metabolic stability and binding affinity, as seen in analogs like Sch-350634 . Positional isomerism (e.g., piperidin-3-ylmethyl vs. piperidin-4-ylmethyl in ) may influence receptor interactions, warranting further exploration.
Biological Activity
1-(Piperidin-3-ylmethyl)-4-(trifluoromethyl)piperidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted at two positions: one with a trifluoromethyl group and the other with a piperidin-3-ylmethyl moiety. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making it an attractive candidate for drug development.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of bacteria such as Mycobacterium tuberculosis and other pathogens .
- Cytotoxicity : Preliminary assessments suggest potential cytotoxic effects against cancer cell lines, although specific data on this compound is limited .
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, influencing biochemical pathways critical for various therapeutic applications .
The mechanism by which this compound exerts its biological effects involves:
- Targeting Enzymatic Pathways : The trifluoromethyl group enhances binding affinity to biological targets, potentially leading to inhibition of key enzymes involved in disease processes .
- Receptor Modulation : The compound may act as a modulator for certain receptors, affecting signaling pathways that regulate cellular functions .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
| Substitution Position | Effect on Activity |
|---|---|
| 4-position (trifluoromethyl) | Increases lipophilicity and potency |
| 3-position (piperidinyl) | Modulates receptor interaction |
Studies indicate that modifications to the piperidine ring can significantly alter the compound's efficacy against microbial targets .
Case Studies
- Antimicrobial Screening : A study screened over 100,000 compounds, identifying several piperidine derivatives with promising activity against M. tuberculosis. Although specific data on this compound was not highlighted, its structural relatives showed MIC values ranging from 6.3 to 23 µM, indicating potential for similar activity .
- Cytotoxicity Evaluation : In vitro studies have demonstrated that structurally related piperidine derivatives possess varying degrees of cytotoxicity against cancer cell lines. Further exploration is needed to evaluate the specific effects of this compound .
Q & A
Basic Questions
Q. What are the standard synthetic routes for 1-(Piperidin-3-ylmethyl)-4-(trifluoromethyl)piperidine, and what key intermediates are involved?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Formation of the piperidine core via cyclization of amines or reductive amination.
- Step 2 : Introduction of the trifluoromethyl group using trifluoromethylation reagents (e.g., TMSCF₃ or Umemoto’s reagent) under palladium catalysis.
- Step 3 : Functionalization at the 3-position via alkylation or coupling reactions to attach the piperidinylmethyl group.
Key intermediates include 4-trifluoromethylpiperidine and 3-(bromomethyl)piperidine derivatives. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side reactions like over-alkylation .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., unreacted intermediates). ¹⁹F NMR is critical for verifying the trifluoromethyl group’s presence .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and purity.
- X-ray Crystallography : Resolves stereochemical ambiguity and confirms 3D structure, particularly for chiral centers .
- HPLC : Quantifies purity and monitors reaction progress using reverse-phase columns with UV detection .
Q. What are the known biological targets or pathways associated with piperidine derivatives like this compound?
- Methodological Answer : Piperidine derivatives often target central nervous system (CNS) receptors (e.g., sigma-1, opioid receptors) or enzymes like acetylcholinesterase. To identify specific targets:
- Perform in vitro binding assays against receptor panels.
- Use computational docking studies (e.g., AutoDock) to predict binding affinities.
- Validate activity via functional assays (e.g., cAMP modulation for GPCRs) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from batch variability or assay conditions. Strategies include:
- Reproducibility Checks : Re-synthesize the compound and test across multiple labs.
- Orthogonal Assays : Use complementary methods (e.g., SPR for binding affinity vs. functional cell-based assays).
- Impurity Profiling : Analyze batches via LC-MS to identify contaminants (e.g., residual solvents or isomers) that may skew results .
Q. What strategies optimize the yield of this compound in large-scale syntheses?
- Methodological Answer :
- Catalytic Systems : Use palladium nanoparticles or flow chemistry to enhance trifluoromethylation efficiency.
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., 2-MeTHF) to improve solubility and reduce side reactions.
- Workup Protocols : Employ liquid-liquid extraction or chromatography to isolate the product from unreacted intermediates .
Q. How can stereochemical challenges during synthesis be addressed, particularly for chiral centers?
- Methodological Answer :
- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to control stereochemistry.
- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak® columns) or enzymatic resolution.
- Crystallization-Induced Asymmetric Transformation : Promote diastereomeric salt formation to enrich the desired enantiomer .
Q. What computational methods are suitable for predicting the physicochemical properties of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict solubility and logP values using force fields (e.g., OPLS-AA).
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to assess reactivity (e.g., nucleophilic/electrophilic sites).
- ADMET Prediction Tools : Use SwissADME or ADMETLab to forecast bioavailability and toxicity profiles .
Safety and Compliance
Q. What safety considerations are critical when handling intermediates or the final compound?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods for volatile intermediates (e.g., trifluoromethylating agents) and wear PPE (nitrile gloves, lab coats).
- Storage : Store under inert gas (N₂/Ar) to prevent degradation; avoid light-sensitive conditions.
- Waste Disposal : Neutralize acidic/basic residues before disposal and adhere to institutional guidelines for halogenated waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
